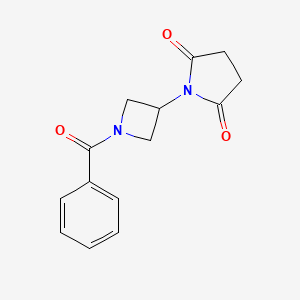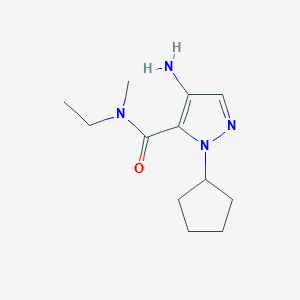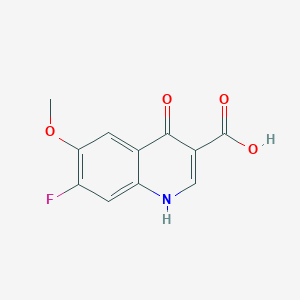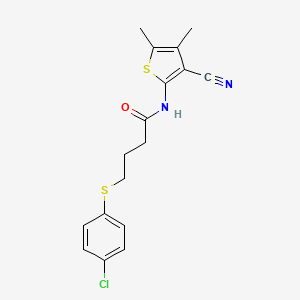
2-Phenylhept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylhept-6-enoic acid is an organic compound belonging to the class of fatty acids. It is characterized by a long carbon chain with a phenyl group attached to the second carbon atom and a double bond between the sixth and seventh carbon atoms. This compound has a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylhept-6-enoic acid typically involves the reaction of hept-6-enoic acid with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of a carbon-carbon bond between the phenyl group and the second carbon atom of the hept-6-enoic acid. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylhept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to form 2-phenylheptanoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Alcohols, amines, acid catalysts (e.g., sulfuric acid, hydrochloric acid)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: 2-Phenylheptanoic acid
Substitution: Esters, amides
Scientific Research Applications
2-Phenylhept-6-enoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenylhept-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Phenylhexanoic acid: Similar structure but lacks the double bond between the sixth and seventh carbon atoms.
2-Phenylpentanoic acid: Shorter carbon chain with a phenyl group attached to the second carbon atom.
2-Phenylbutanoic acid: Even shorter carbon chain with a phenyl group attached to the second carbon atom.
Uniqueness: 2-Phenylhept-6-enoic acid is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its similar counterparts .
Properties
IUPAC Name |
2-phenylhept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-10-12(13(14)15)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWGHILDIXRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)



![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]oxolane-3-carboxamide](/img/structure/B2976003.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2976011.png)


![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)


